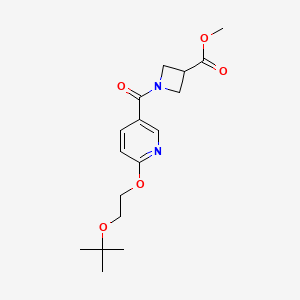

Methyl 1-(6-(2-(tert-butoxy)ethoxy)nicotinoyl)azetidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-[6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carbonyl]azetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-17(2,3)24-8-7-23-14-6-5-12(9-18-14)15(20)19-10-13(11-19)16(21)22-4/h5-6,9,13H,7-8,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHJPICKIPNKEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)N2CC(C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(6-(2-(tert-butoxy)ethoxy)nicotinoyl)azetidine-3-carboxylate is a complex organic compound with the molecular formula C17H24N2O5 and a molecular weight of approximately 336.388 g/mol. This compound features an azetidine ring, which contributes to its structural uniqueness and potential biological activity. The presence of a tert-butoxy group and an ethoxy chain enhances its solubility and reactivity, making it a valuable candidate for various research applications, particularly in drug development.

Research indicates that this compound may act as a ligand for nicotinic acetylcholine receptors (nAChRs). Compounds with similar structures have shown significant biological activities, including neuroprotective effects and potential applications in treating neurodegenerative diseases.

Interaction Studies

Interaction studies typically focus on the binding affinity of this compound to nAChRs. These studies often utilize techniques such as:

- Radiolabeled ligand binding assays : To determine the affinity of the compound for nAChRs.

- Electrophysiological methods : To assess the functional activity of the compound on receptor activation.

Preliminary studies suggest that this compound exhibits moderate to high affinity towards specific nAChR subtypes, which may correlate with its potential therapeutic effects.

Summary of Findings

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Nicotinic Receptor Binding | Exhibits binding affinity towards nAChRs, potentially influencing neurotransmission. |

| Neuroprotection | May protect against neuronal cell death, relevant for neurodegenerative diseases. |

| Cytotoxicity | Related compounds show activity against cancer cell lines; potential for anticancer applications. |

Experimental Data

Experimental data from studies involving similar compounds suggest that modifications on the azetidine ring or substituents can significantly influence biological activity. For example, variations in alkyl chain length or functional groups can alter receptor binding profiles and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to azetidine-based analogs to highlight its unique properties. Below is a detailed analysis:

Structural Analogues and Similarity Scores

lists compounds with similarity scores based on structural alignment:

- tert-Butyl azetidine-3-carboxylate hydrochloride (CAS 53871-08-2, Similarity: 0.86): Shares the azetidine core and tert-butyl ester but lacks the nicotinoyl and ethoxy linker. The hydrochloride salt improves solubility but reduces BBB permeability compared to the neutral methyl ester in the target compound .

- Methyl 2-(azetidin-3-yl)acetate hydrochloride (CAS 1229705-59-2, Similarity: 0.76): Features a methyl acetate side chain but omits the nicotinoyl group, likely altering target specificity .

Physicochemical and Pharmacokinetic Properties

A comparison of key parameters is summarized in Table 1:

*Calculated based on structural formula.

- Metabolic Stability : The target compound’s tert-butoxyethoxy chain likely enhances resistance to esterase-mediated hydrolysis compared to simpler ethoxy esters (e.g., CAS 158602-35-8) .

- Solubility : The hydrochloride salts (e.g., CAS 1229705-59-2) exhibit higher aqueous solubility but may compromise passive diffusion across membranes .

Research Findings and Implications

- Pharmacokinetic Optimization : The tert-butoxyethoxy group in the target compound improves metabolic stability without excessively increasing molecular weight, a limitation in bulkier analogs (e.g., CAS 959238-28-9) .

- Therapeutic Potential: Its moderate BBB permeability and low CYP inhibition suggest suitability for central nervous system (CNS) targets, unlike peripherally restricted analogs like CAS 158602-35-8 .

Q & A

Q. What in silico tools predict the compound’s bioavailability for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.